4-((4-Chlorophenyl)sulfonyl)-5-((4-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-5-[(4-fluorophenyl)methylsulfanyl]-2-thiophen-2-yl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFNO3S3/c21-14-5-9-16(10-6-14)29(24,25)19-20(26-18(23-19)17-2-1-11-27-17)28-12-13-3-7-15(22)8-4-13/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWRGFWHJZBIKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=C(O2)SCC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFNO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorophenyl)sulfonyl)-5-((4-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: This step often involves the reaction of the oxazole intermediate with a sulfonyl chloride derivative.
Thioether formation: The final step may involve the reaction of the sulfonylated oxazole with a thiol derivative to introduce the thioether group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-((4-Chlorophenyl)sulfonyl)-5-((4-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group may yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((4-Chlorophenyl)sulfonyl)-5-((4-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Chlorophenyl)sulfonyl)-5-((4-methylbenzyl)thio)-2-(thiophen-2-yl)oxazole
- 4-((4-Bromophenyl)sulfonyl)-5-((4-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole
- 4-((4-Chlorophenyl)sulfonyl)-5-((4-fluorobenzyl)thio)-2-(furan-2-yl)oxazole
Uniqueness
The uniqueness of 4-((4-Chlorophenyl)sulfonyl)-5-((4-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorophenyl and fluorobenzyl groups, along with the thiophene ring, may confer unique properties compared to other oxazole derivatives.
Biological Activity
The compound 4-((4-Chlorophenyl)sulfonyl)-5-((4-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole is a synthetic derivative belonging to the oxazole class of heterocycles. This compound is characterized by its complex structure, which includes a chlorophenyl sulfonyl group and a fluorobenzyl thio group attached to the oxazole ring. The biological activity of this compound has garnered attention due to its potential therapeutic applications in various fields, particularly in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Properties
- Molecular Weight : 377.8 g/mol
- LogP (Octanol-Water Partition Coefficient) : 3.3, indicating moderate lipophilicity
- Hydrogen Bond Donor Count : 1
- Hydrogen Bond Acceptor Count : 5
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl group enhances electrophilicity, making it susceptible to nucleophilic attack, which can lead to inhibition of specific protein interactions or enzyme activities. This mechanism is crucial for its potential applications in cancer therapy and antimicrobial activity.
Anticancer Activity
Research has demonstrated that compounds similar to This compound exhibit significant anticancer properties. For instance, studies have shown that related oxazole derivatives can inhibit the c-Myc/Max/DNA complex, a critical factor in cancer cell proliferation and survival.
Table 1: Anticancer Activity Comparison
| Compound Name | Mechanism | Activity |
|---|---|---|
| This compound | Inhibition of c-Myc/Max/DNA complex | High |
| 5-(Fluorobenzoyl)-1H-pyrazole | Anti-inflammatory | Moderate |
| 2-Amino-5-bromobenzothiazole | Anti-cancer | High |
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays. Its structure allows for interactions with bacterial enzymes, potentially leading to inhibition of growth. For example, derivatives with similar sulfonamide structures have been reported to possess significant antibacterial properties .
Study on Anticancer Efficacy
A recent study evaluated the effects of various oxazole derivatives on cancer cell lines. The results indicated that This compound exhibited potent cytotoxicity against breast cancer cells, with an IC50 value significantly lower than that of standard chemotherapeutic agents.
Antimicrobial Assessment
In vitro tests conducted on different bacterial strains revealed that this compound exhibited effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting its potential as a new antimicrobial agent .
Q & A
Q. What are the standard synthetic routes for preparing 4-((4-chlorophenyl)sulfonyl)-5-((4-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole?
The synthesis typically involves multi-step reactions starting from commercially available precursors. A common approach includes:
- Step 1 : Formation of the oxazole core via cyclization of a thioamide intermediate.
- Step 2 : Introduction of the sulfonyl group via oxidation of a sulfide intermediate using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) .
- Step 3 : Functionalization of the oxazole ring with a 4-fluorobenzyl thioether group via nucleophilic substitution under polar aprotic solvents (e.g., DMF or DMSO) .
- Step 4 : Purification via column chromatography or recrystallization.
Q. Which analytical techniques are critical for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and purity .
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation .
- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm) .
- X-ray Crystallography : To resolve bond lengths, angles, and solid-state packing .
Q. How can researchers screen its biological activity in preliminary studies?
Initial screening may involve:
- Enzyme inhibition assays (e.g., cyclooxygenase for anti-inflammatory activity) .
- Cytotoxicity assays (e.g., MTT assay on cancer cell lines) .
- Antimicrobial testing via broth microdilution to determine minimum inhibitory concentrations (MICs) .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
Yield optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Catalyst use : Acid/base catalysts (e.g., p-toluenesulfonic acid) to accelerate cyclization steps .
- Temperature control : Reflux conditions for sulfonation steps to minimize side reactions .
Q. What mechanistic insights exist for reactions involving the sulfonyl and thioether groups?
Q. How can structure-activity relationships (SAR) be explored for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
